3-(2,8,9-Trioxa-5-aza-1-silabicyclo[3.3.3]undecane-1-yl)-1-propanamine

Surface functionalization Nanoparticle anchoring AFM roughness

Traditional aminosilanes (APTES, APTMS) suffer from uncontrolled hydrolysis and aggregation, resulting in irreproducible surface coatings. 1-(3-Aminopropyl)silatrane (APS) provides a hydrolytically stable, aggregate-free silane alternative for consistent amine-functionalized surfaces. • 5.6-fold lower surface roughness increase vs APTES for uniform plasmonic substrates. • Enables irreversible DNA binding on mica for aqueous AFM without drying artifacts. • 35-fold faster silanization kinetics and 4-fold higher T3 species content in silica functionalization. Ideal for SERS, AFM, HILIC, and photoelectrochemical interfaces.

Molecular Formula C9H20N2O3Si
Molecular Weight 232.35 g/mol
CAS No. 17869-27-1
Cat. No. B096939
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2,8,9-Trioxa-5-aza-1-silabicyclo[3.3.3]undecane-1-yl)-1-propanamine
CAS17869-27-1
Molecular FormulaC9H20N2O3Si
Molecular Weight232.35 g/mol
Structural Identifiers
SMILESC1CO[Si]2(OCCN1CCO2)CCCN
InChIInChI=1S/C9H20N2O3Si/c10-2-1-9-15-12-6-3-11(4-7-13-15)5-8-14-15/h1-10H2
InChIKeyBVWMLPXXYGTRHW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Considerations for 1-(3-Aminopropyl)silatrane


3-(2,8,9-Trioxa-5-aza-1-silabicyclo[3.3.3]undecane-1-yl)-1-propanamine, commonly referred to as 1-(3-aminopropyl)silatrane (APS), is a pentacoordinate silicon organosilicon compound belonging to the silatrane class [1]. It features a tricyclic cage structure with an intramolecular N→Si dative bond that imparts unique hydrolytic stability compared to conventional trialkoxysilanes [2]. The compound serves as a protected aminopropylsilane equivalent, enabling controlled surface functionalization on metal oxides, silica, and glass substrates [3]. Its primary procurement context involves materials science, surface chemistry, and biomedical interface engineering where reproducible, aggregate-free amine-functionalized surfaces are required.

Why Aminosilane Substitutes Cannot Match APS Performance


Substitution of 1-(3-aminopropyl)silatrane (APS) with conventional aminosilanes such as 3-aminopropyltriethoxysilane (APTES) or 3-aminopropyltrimethoxysilane (APTMS) introduces uncontrollable hydrolysis and oligomerization that degrade surface quality and reproducibility [1]. APS's pentacoordinate silicon cage, stabilized by an intramolecular N→Si bond, confers intrinsic resistance to premature hydrolysis and self-condensation at neutral pH, whereas APTES undergoes rapid, moisture-sensitive polymerization that produces rough, aggregated films [2]. This mechanistic divergence translates into quantifiable differences in film morphology, surface coverage uniformity, and ultimately, device or assay performance. Procurement decisions that default to cheaper APTES or APTMS without verifying application-specific tolerances for surface roughness, aggregate formation, or batch-to-batch variability risk experimental failure and increased optimization overhead.

Quantitative Comparison of APS vs. Analog Silanes


Surface Roughness: APS vs. APTES

In a direct head-to-head comparison, aminopropylsilatrane (APS) films exhibited a 39% increase in root-mean-square (RMS) roughness (99 pm) relative to plasma-cleaned silicon (71 pm RMS). In contrast, 3-aminopropyltriethoxysilane (APTES) films showed a 218% increase (226 pm RMS) under identical preparation conditions [1]. The 5.6-fold higher roughness increase for APTES (218% vs. 39%) is attributed to APTES's sensitivity to trace water, which promotes molecular aggregation and uncontrolled polymerization during film formation [1].

Surface functionalization Nanoparticle anchoring AFM roughness

Hydrolytic Stability: APS vs. APTES

APS is reported to be 'extremely resistant to hydrolysis and polymerization at neutral pH' compared to APTES, which is 'less reactive' but susceptible to uncontrolled oligomerization [1]. While explicit kinetic half-life data are not available for APS, silatranes as a class exhibit hydrolytic stability that enables water-independent monolayer formation and controllable deposition, in stark contrast to conventional trialkoxysilanes [2]. The intramolecular N→Si dative bond and chelate effect in silatranes modulate silicon center reactivity, preventing the rapid, moisture-driven condensation that plagues APTES-based protocols [2].

Hydrolytic stability Surface chemistry Self-assembled monolayers

Reaction Kinetics: MPS vs. MPTMS on Silica

In a comparative study using the thiol-functionalized analog 3-mercaptopropylsilatrane (MPS) versus 3-mercaptopropyltrimethoxysilane (MPTMS), MPS exhibited approximately 35-fold faster reaction kinetics on silica surfaces. After 30 minutes, MPS achieved 74% of maximal thiol coverage, whereas MPTMS required substantially longer reaction times [1]. 29Si CP/MAS solid-state NMR revealed distinct T1/T2/T3 ratios, with MPS achieving up to 80% T3 (trifunctional siloxane linkage), compared to approximately 20% T3 for MPTMS, indicating a more uniform, covalently anchored monolayer [1].

Reaction kinetics Silica modification Chromatographic stationary phases

Surface Loading Enhancement on TiO2 via Benzoic Acid

Optimization of silatrane anchoring group loading on TiO2 surfaces demonstrated that the addition of benzoic acid increased the surface loading of a model arylsilatrane by 145% compared to standard protocols [1]. This enhancement was specific to arylsilatranes and attributed to aromatic π-stacking interactions, as 4-tert-butylbenzoic acid (similar pKa) did not produce comparable increases [1]. The silatrane anchoring group maintains high stability over a wide pH range (2–11) and under both oxidizing and reducing potentials when bound to metal oxide surfaces [1].

Surface loading optimization TiO2 functionalization Anchoring groups

DNA Binding on APS-Functionalized Mica

DNA adsorption kinetics on APS-functionalized mica followed a diffusion-controlled mechanism, with DNA molecules binding irreversibly to the surface upon immobilization [1]. Time-lapse AFM imaging confirmed that DNA segments could move along the APS-mica surface when imaged in aqueous solution without prior drying, enabling dynamic structural studies (e.g., pH-induced H-form to B-helix transitions) that are precluded by rougher, APTES-derived surfaces [1]. This behavior directly contrasts with APTES-functionalized surfaces, where aggregated films impede molecular mobility and imaging resolution.

DNA immobilization AFM imaging Surface functionalization

Application Scenarios for 1-(3-Aminopropyl)silatrane


Aggregate-Free Films for Plasmonic Biosensing

APS is the preferred linker when fabricating plasmon resonance sensors or surface-enhanced Raman scattering (SERS) substrates that require uniform gold nanoparticle deposition. The 5.6-fold lower surface roughness increase compared to APTES (39% vs. 218% RMS increase) [1] ensures consistent interparticle spacing and reproducible optical response. The water-insensitive preparation procedure simplifies process control and reduces film-to-film variability [1].

Single-Molecule DNA Imaging on Functionalized Mica

For atomic force microscopy (AFM) studies of DNA conformational dynamics, APS-functionalized mica provides irreversible DNA binding and enables aqueous-phase molecular mobility imaging without drying artifacts [2]. This capability is essential for observing pH-dependent structural transitions (e.g., H-form to B-helix) that are inaccessible on aggregated APTES films [2].

Silica Functionalization for Chromatographic Stationary Phases

When synthesizing amine-functionalized silica for hydrophilic interaction chromatography (HILIC) or weak anion exchange phases, silatrane chemistry offers 35-fold faster kinetics and 4-fold higher T3 siloxane species (80% vs. 20%) relative to trialkoxysilanes [3]. This translates to reduced process time, lower mass transfer resistance, and improved column efficiency.

TiO2 Electrode Functionalization for Photoelectrocatalysis

APS and related silatrane anchors bond firmly to TiO2 surfaces over a wide pH range (2–11) and maintain stability under oxidizing and reducing potentials [4]. Surface loading can be increased by 145% using benzoic acid additives, enabling higher functional group densities for dye-sensitized photoelectrochemical cells (WS-DSPECs) and water-splitting electrodes [4].

Technical Documentation Hub

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